molecular formula C19H27Cl3N2O B5250118 4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide CAS No. 5525-25-7

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B5250118
CAS No.: 5525-25-7
M. Wt: 405.8 g/mol
InChI Key: BJLZUAVCKDWWJP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Future Directions

The future directions for this compound are not specified in the available resources. It is provided to early discovery researchers as part of a collection of rare and unique chemicals , suggesting it may have potential applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,2,2-trichloro-1-(4-iodophenylamino)ethyl)benzamide
  • 4-tert-butyl-N-(2,2,2-trichloro-1-isopropylamino-ethyl)benzamide
  • 4-tert-butyl-N-(2,2,2-trichloro-1-(2-chlorophenylamino)ethyl)benzamide

Uniqueness

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[2,2,2-trichloro-1-(4-methylpiperidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl3N2O/c1-13-9-11-24(12-10-13)17(19(20,21)22)23-16(25)14-5-7-15(8-6-14)18(2,3)4/h5-8,13,17H,9-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLZUAVCKDWWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385978
Record name F0095-2368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5525-25-7
Record name F0095-2368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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